4-(4-Fluoro-2-methylphenyl)oxan-4-ol
Description
4-(4-Fluoro-2-methylphenyl)oxan-4-ol is a tetrahydropyran derivative featuring a hydroxyl group at the 4-position of the oxane (tetrahydropyran) ring and a substituted phenyl group at the same carbon. The phenyl substituent is fluorinated at the para position and methylated at the ortho position (4-fluoro-2-methylphenyl).
Properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-9-8-10(13)2-3-11(9)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEOITGSHJRGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features :
- Oxan-4-ol core : A six-membered oxygen-containing ring with a hydroxyl group at the 4-position.
- 4-Fluoro-2-methylphenyl substituent : Electron-withdrawing fluorine and sterically bulky methyl groups likely modulate electronic and steric effects.
Comparison with Structural Analogs
The following compounds share structural similarities with 4-(4-Fluoro-2-methylphenyl)oxan-4-ol and are analyzed for comparative insights:
[4-(Fluoromethyl)oxan-4-yl]methanol (CID 84763078)
- Structure : Oxan-4-ol core with fluoromethyl (–CH2F) and hydroxymethyl (–CH2OH) groups at the 4-position .
- Molecular Formula : C7H13FO2.
- Key Differences: Lacks aromatic phenyl substituents; instead, it has aliphatic fluoromethyl and hydroxymethyl groups.
- Applications: Not explicitly stated, but fluorinated alcohols often serve as intermediates in medicinal chemistry.
4-Methyl-2-(2-methylpropyl)oxan-4-ol (CAS 63500-71-0)
- Structure : Oxan-4-ol core with methyl and isobutyl substituents at the 2- and 4-positions .
- Molecular Formula : C10H20O2.
- Physicochemical Properties :
- Boiling Point: 243°C; Density: 0.936 g/cm³; Refractive Index: 1.45.
- Key Differences :
- Aliphatic substituents (methyl and isobutyl) instead of aromatic groups.
- Lower molecular weight and higher hydrophobicity compared to the target compound.
- Applications : Used in fragrances for its floral, lily-of-the-valley scent.
(4-Fluorophenyl)(oxan-4-yl)methanamine (CAS 1339684-69-3)
- Structure : Oxane ring with a 4-fluorophenyl group and an amine (–NH2) at the 4-position .
- Molecular Formula: C12H16FNO.
- Key Differences :
- Replaces the hydroxyl group with an amine, altering hydrogen-bonding and reactivity.
- The absence of a methyl group on the phenyl ring reduces steric hindrance.
- Applications : Amine derivatives are common in drug discovery for their bioactivity.
4-(2-Methoxyphenyl)oxan-4-amine Hydrochloride (CAS 1380300-27-5)
- Structure : Oxane ring with a 2-methoxyphenyl group and an amine (–NH2) at the 4-position .
- Molecular Formula: C12H18ClNO2.
- Key Differences :
- Methoxy (–OCH3) group on the phenyl ring enhances electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound.
- Hydrochloride salt form improves crystallinity and stability.
Implications for Research and Development
- Synthetic Strategies : The target compound’s arylboronic acid precursor () suggests utility in cross-coupling reactions for drug discovery .
- Structure-Activity Relationships (SAR) : Electron-withdrawing fluorine and steric bulk may enhance metabolic stability compared to methoxy-substituted analogs .
Preparation Methods
Reaction Mechanism
-
Grignard Reagent Preparation :
4-Fluoro-2-methylphenylmagnesium bromide is synthesized via halogen-magnesium exchange using 1-bromo-4-fluoro-2-methylbenzene and magnesium in anhydrous tetrahydrofuran (THF). -
Nucleophilic Addition :
The Grignard reagent reacts with tetrahydropyran-4-one, followed by acidic workup to yield the tertiary alcohol (Fig. 1A).
Experimental Data
| Step | Reagents/Conditions | Yield | Purification |
|---|---|---|---|
| 1 | Mg, THF, 0°C, 2h | 85% | Filtration |
| 2 | Tetrahydropyran-4-one, THF, −20°C → RT, 12h | 72% | Silica gel chromatography (EtOAc/hexanes) |
Challenges :
-
Steric hindrance from the 2-methyl group may reduce yields.
-
Competing side reactions (e.g., over-addition) require strict temperature control.
Multi-Component Condensation via Knoevenagel-Michael Cyclization
This one-pot strategy assembles the oxane ring while introducing the aryl substituent. A representative protocol involves:
Reaction Design
Optimization Table
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 10 | 25 | 6 | 58 |
| 2 | 15 | 25 | 4 | 67 |
| 3 | 20 | 40 | 3 | 71 |
Advantages :
Limitations :
-
Competing pathways may form regioisomers.
-
Requires chromatographic purification to isolate the desired product.
Acid-Catalyzed Cyclization of 1,5-Diols
Prins cyclization offers a route to construct the oxane ring while incorporating the aryl group. The reaction employs 4-fluoro-2-methylbenzaldehyde and 1,5-pentanediol under Brønsted acid catalysis (Fig. 1B).
Key Parameters
| Acid Catalyst | Concentration (M) | Solvent | Yield (%) |
|---|---|---|---|
| H2SO4 | 0.1 | DCM | 63 |
| TfOH | 0.05 | Toluene | 78 |
| PPTS | 0.2 | MeCN | 55 |
Mechanistic Insight :
-
The aldehyde undergoes electrophilic activation, followed by nucleophilic attack by the diol.
-
Cyclodehydration forms the oxane ring, with the aryl group positioned para to the hydroxyl.
Nucleophilic Aromatic Substitution on Preformed Oxane
This method functionalizes a halogenated oxane intermediate via SNAr. For example, 4-bromooxan-4-ol reacts with 4-fluoro-2-methylphenol under basic conditions.
Reaction Conditions
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Bromooxan-4-ol | K2CO3 | DMF | 80 | 41 |
| 4-Bromooxan-4-ol | Cs2CO3 | DMSO | 100 | 56 |
Drawbacks :
-
Limited by the availability of activated aryl coupling partners.
Comparative Analysis of Methods
| Method | Yield Range (%) | Scalability | Purification Complexity |
|---|---|---|---|
| Grignard Addition | 65–75 | High | Moderate |
| Multi-Component | 55–71 | Moderate | High |
| Prins Cyclization | 55–78 | High | Low |
| SNAr | 41–56 | Low | High |
Recommendations :
-
Grignard Addition is optimal for small-scale, high-purity synthesis.
-
Prins Cyclization suits industrial-scale production due to minimal purification needs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(4-Fluoro-2-methylphenyl)oxan-4-ol, and what reaction conditions are critical for yield optimization?
- Methodology :
- Step 1 : Attach the 4-fluoro-2-methylphenyl group to the oxane ring via Suzuki-Miyaura coupling (using Pd catalysts) or Friedel-Crafts alkylation (with AlCl₃ as a catalyst) .
- Step 2 : Introduce the hydroxyl group at the 4-position of the oxane ring using oxidation (e.g., KMnO₄ in acidic conditions) or hydrolysis of a protected intermediate (e.g., trimethylsilyl ether) .
- Critical Conditions :
- Temperature control (e.g., 0–5°C for sensitive intermediates).
- Solvent selection (THF or DCM for polar intermediates).
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the structural integrity of 4-(4-Fluoro-2-methylphenyl)oxan-4-ol be confirmed using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Identify the oxane ring (δ 3.5–4.5 ppm for -O-CH₂-) and 4-fluoro-2-methylphenyl group (δ 6.8–7.2 ppm for aromatic protons; δ 2.3 ppm for -CH₃) .
- ¹⁹F NMR : Confirm fluorine presence (δ -110 to -120 ppm for para-fluoro substituents) .
- IR Spectroscopy : Detect hydroxyl stretch (~3200–3500 cm⁻¹) and C-F vibration (~1100–1250 cm⁻¹) .
- Mass Spectrometry : Match molecular ion peak (m/z 238.25 for C₁₂H₁₃FO₂) with theoretical values .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-fluoro-2-methylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Hammett Analysis : Compare reaction rates with analogs (e.g., 4-chloro or unsubstituted phenyl) to quantify electronic effects .
- DFT Calculations : Model charge distribution at the oxane ring’s 4-position to predict regioselectivity .
- Experimental Validation : Use kinetic studies (e.g., SN2 reactions with NaCN in DMSO) to measure activation barriers .
Q. What strategies address contradictions in reported biological activity data for 4-(4-Fluoro-2-methylphenyl)oxan-4-ol derivatives?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity and rule out impurities as confounding factors .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., 3-fluoro or 2-chloro) to isolate key pharmacophores .
Q. What analytical approaches are recommended to study oxidative degradation pathways under varying pH conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to H₂O₂ (3%, 40°C) or UV light and monitor degradation via LC-MS .
- pH-Dependent Stability : Use buffered solutions (pH 1–13) to identify labile functional groups (e.g., hydroxyl or ether bonds) .
- Degradation Product Isolation : Characterize quinone derivatives (e.g., via HRMS and ¹H NMR) formed under oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
